molecular formula C9H6Cl2N2S B13538481 4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine

4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B13538481
M. Wt: 245.13 g/mol
InChI Key: IHSQQPRXSGPBTF-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine typically involves the reaction of 3,5-dichloroaniline with a thioamide under specific conditions. One common method involves the use of a base, such as sodium hydroxide, in a polar solvent like ethanol. The reaction mixture is heated to reflux, allowing the formation of the thiazole ring through cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of bacterial infections, particularly those caused by drug-resistant strains.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a thiazole ring and a 3,5-dichlorophenyl group but differs in the overall structure and specific biological activity.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: While this compound shares the 3,5-dichlorophenyl group, it has a different core structure, leading to different chemical and biological properties.

Uniqueness

4-(3,5-Dichlorophenyl)-1,3-thiazol-2-amine is unique due to its specific combination of the thiazole ring and the 3,5-dichlorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6Cl2N2S

Molecular Weight

245.13 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6Cl2N2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13)

InChI Key

IHSQQPRXSGPBTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CSC(=N2)N

Origin of Product

United States

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